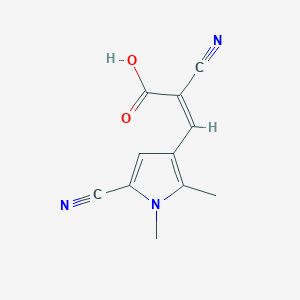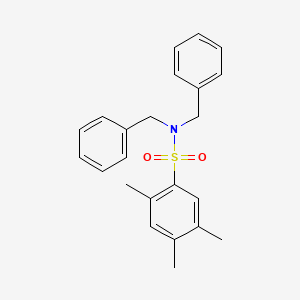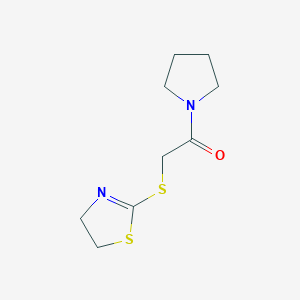
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone, also known as DTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTPE is a thiazoline-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to possess various biochemical and physiological effects. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of acetylcholinesterase, which could potentially lead to the development of new drugs for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has several advantages and limitations for lab experiments. One advantage of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is that it is relatively easy to synthesize using various methods. Another advantage of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is that it possesses various biochemical and physiological effects, making it a potential candidate for the development of new drugs. One limitation of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is that its mechanism of action is not fully understood, which could make it difficult to develop new drugs based on its activity.
Direcciones Futuras
There are several future directions for further research on 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone. One direction is to further study its mechanism of action, which could potentially lead to the development of new drugs for the treatment of various diseases. Another direction is to study its potential applications in the synthesis of new materials, such as polymers and nanoparticles. Additionally, further research could be conducted to determine the optimal dosage and administration of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone for its potential applications in various fields.
Métodos De Síntesis
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone can be synthesized using various methods, including the reaction of 2-aminothiazoline with 2-bromo-1-(1-pyrrolidinyl)ethanone in the presence of a base. Another method involves the reaction of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetic acid with 1-bromo-2-(1-pyrrolidinyl)ethanone in the presence of a base. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone can also be synthesized using other methods, such as the reaction of 2-aminothiazoline with 2-chloro-1-(1-pyrrolidinyl)ethanone in the presence of a base.
Aplicaciones Científicas De Investigación
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has also been studied for its potential applications in the synthesis of new materials, such as polymers and nanoparticles.
Propiedades
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS2/c12-8(11-4-1-2-5-11)7-14-9-10-3-6-13-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXDILAFABJTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

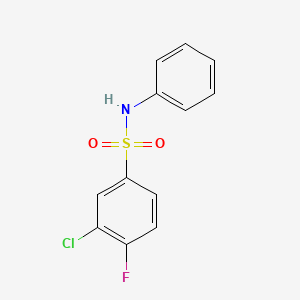


![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
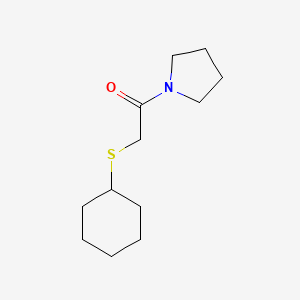
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
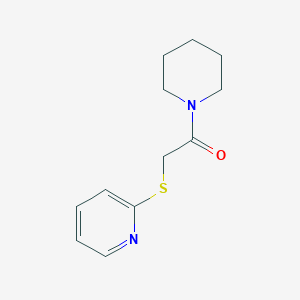
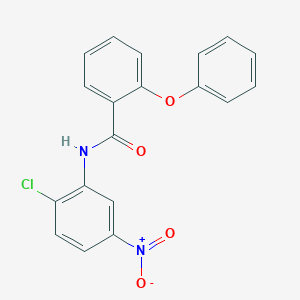
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)
